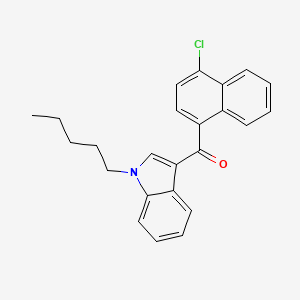

JWH-398

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBHGFOHXVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156131 | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-18-4 | |

| Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-398 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-398: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity of JWH-398

This compound exhibits high-affinity binding to both CB1 and CB2 receptors, with a slight preference for the CB1 receptor. The binding affinity is typically determined through competitive radioligand binding assays.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| This compound | CB1 | 2.3[1] |

| This compound | CB2 | 2.8[1] |

Table 1: Binding Affinity of this compound for Cannabinoid Receptors. Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity.

Presumed Functional Activity and Signaling Pathways

As a cannabinoid agonist, this compound is presumed to activate intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.

Gαi/o-Mediated Signaling Cascade

The canonical signaling pathway initiated by the activation of CB1 and CB2 receptors by an agonist like this compound involves the following key steps:

-

G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gαi/o).

-

Dissociation of G-Protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate the activity of ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both Gαi/o and Gβγ subunits can activate the MAPK/ERK signaling cascade, which is involved in regulating gene expression and cell proliferation.

Figure 1: General signaling pathway of a cannabinoid agonist like this compound at CB1/CB2 receptors.

Experimental Protocols for Functional Characterization

The following sections detail the standard methodologies that would be employed to determine the functional potency (EC50) and efficacy (Emax) of this compound at cannabinoid receptors.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

This compound (or other test compounds).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay (for determining EC50 and Emax)

This functional assay measures the G-protein activation following receptor stimulation by an agonist.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound (or other test compounds).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound to the membranes.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunits.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the specific binding of [35S]GTPγS against the concentration of this compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

-

cAMP Accumulation Assay (for determining EC50 and Emax)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.

-

Materials:

-

Whole cells expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

This compound (or other test compounds).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured.

-

A dose-response curve is generated by plotting the percentage inhibition of cAMP production against the concentration of this compound, allowing for the determination of EC50 and Emax.

-

Figure 2: A typical experimental workflow for characterizing a synthetic cannabinoid like this compound.

Conclusion

This compound is a potent synthetic cannabinoid that acts as a high-affinity agonist at both CB1 and CB2 receptors. Its mechanism of action is presumed to follow the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. While specific functional data for this compound remains to be fully elucidated in publicly accessible literature, the experimental protocols detailed in this guide provide a robust framework for its comprehensive pharmacological characterization. A thorough understanding of the binding affinity, functional potency, and efficacy of this compound is crucial for both basic research into the endocannabinoid system and the development of novel therapeutics targeting cannabinoid receptors. Further research is warranted to fully characterize the functional profile of this and other synthetic cannabinoids.

References

JWH-398: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of JWH-398, a synthetic cannabinoid of the naphthoylindole family. This document is intended for researchers, scientists, and drug development professionals working with cannabinoid receptor ligands.

Introduction

This compound is a synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 cannabinoid receptors.[1] Developed by Dr. John W. Huffman, this compound is part of a large family of synthetic cannabinoids created for pharmacological research to explore the endocannabinoid system.[1] Understanding the precise binding characteristics of this compound at its primary targets is crucial for its application in research and for comprehending its pharmacological effects. This guide summarizes the quantitative binding data, details the experimental protocols for its determination, and visualizes the key concepts of receptor binding and selectivity.

Receptor Binding Affinity and Selectivity Data

The binding affinity of this compound for the human cannabinoid receptors CB1 and CB2 has been determined through competitive radioligand displacement assays. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.[2]

The selectivity of a ligand for one receptor over another can be expressed as a selectivity index, which is calculated by dividing the Kᵢ value for the less preferred receptor by the Kᵢ value for the more preferred receptor.

| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) |

| This compound | CB1 | 2.3 | 1.22-fold for CB1 |

| CB2 | 2.8 |

Data sourced from Huffman et al. (2005) as cited by secondary sources.

This data indicates that this compound is a high-affinity ligand for both CB1 and CB2 receptors, with a slight preference for the CB1 receptor.

Experimental Protocols

The determination of receptor binding affinity for compounds like this compound is typically achieved through in vitro radioligand displacement assays. The following is a detailed methodology representative of the key experiments cited for cannabinoid receptor binding.

Radioligand Displacement Assay for CB1 and CB2 Receptors

This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CB1 and CB2 receptors.

3.1.1. Materials and Reagents

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human CB1 or CB2 receptor.

-

Radioligand: [³H]CP-55,940, a high-affinity synthetic cannabinoid agonist.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2) to determine non-specific binding.

-

Binding Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Cell Harvester and Scintillation Counter.

3.1.2. Experimental Procedure

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 5-10 µ g/well .

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add binding buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Add binding buffer, radioligand, non-specific binding control, and cell membranes.

-

Competitive Binding: Add binding buffer, radioligand, serially diluted test compound (this compound), and cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3.1.3. Data Analysis

-

Calculate Specific Binding: Subtract the average CPM from the NSB wells from the average CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a radioligand displacement assay.

Signaling Pathway of Cannabinoid Receptor Activation

Caption: Simplified signaling pathway of CB receptor activation.

Receptor Selectivity Profile

Caption: this compound receptor selectivity profile.

References

JWH-398: A Technical Guide on Pharmacokinetics and In Vivo Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive in vivo pharmacokinetic and metabolism studies specifically on JWH-398 are limited in publicly available scientific literature. Much of the understanding of its metabolic fate is extrapolated from studies of structurally similar synthetic cannabinoids, particularly JWH-018. This guide synthesizes the available information and provides a framework for research and development based on established methodologies for this compound class.

Introduction

This compound is a synthetic cannabinoid of the naphthoylindole class, recognized for its high affinity for the cannabinoid receptors CB1 and CB2.[1] As with many synthetic cannabinoids, its use has been associated with a range of physiological and psychoactive effects, leading to its classification as a controlled substance in many jurisdictions.[1] Understanding the pharmacokinetics (what the body does to the drug) and metabolism (how the body breaks down the drug) of this compound is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic applications or countermeasures.

This technical guide provides an overview of the anticipated pharmacokinetic profile and metabolic pathways of this compound, based on data from related compounds. It also details the common experimental protocols and analytical methods employed in the study of synthetic cannabinoids.

Predicted Pharmacokinetics and Metabolism of this compound

Due to the scarcity of specific data for this compound, the following sections draw heavily on research conducted on the closely related and extensively studied synthetic cannabinoid, JWH-018.

Putative Metabolic Pathways

The metabolism of synthetic cannabinoids like this compound is a complex process primarily occurring in the liver. The main goals of metabolism are to render the compound more water-soluble to facilitate its excretion from the body. This is typically achieved through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For naphthoylindoles such as this compound, the primary Phase I metabolic reactions are expected to be:

-

Hydroxylation: The addition of a hydroxyl (-OH) group is a major metabolic route. This can occur at several positions on the molecule, including the alkyl chain (pentyl chain in the case of many JWH compounds) and the indole or naphthyl rings. Studies on JWH-018 have shown that hydroxylation of the alkyl chain is a predominant pathway.[2]

-

Carboxylation: Further oxidation of the hydroxylated alkyl chain can lead to the formation of a carboxylic acid metabolite. This is a common and significant metabolic step for many synthetic cannabinoids.

-

N-Dealkylation: The removal of the alkyl chain from the indole nitrogen is another possible, though generally less prominent, metabolic pathway.

-

Epoxidation and Diol Formation: The aromatic rings (naphthyl and indole) can undergo epoxidation, followed by hydrolysis to form dihydrodiols.

Phase II Metabolism: Following Phase I reactions, the newly introduced functional groups (primarily hydroxyl and carboxyl groups) can be conjugated with endogenous molecules to further increase water solubility. The most common conjugation reaction for synthetic cannabinoid metabolites is:

-

Glucuronidation: The addition of a glucuronic acid moiety to hydroxyl or carboxyl groups is a major Phase II pathway, resulting in highly water-soluble glucuronide conjugates that are readily excreted in urine.[1]

The following diagram illustrates the putative metabolic pathway of this compound, based on the known metabolism of JWH-018.

Quantitative Pharmacokinetic Data

| Parameter | JWH-018 (in Rats) | Data Source |

| Half-life (t½) | ~2 hours | [3] |

| Clearance (CL) | Not Reported | - |

| Volume of Distribution (Vd) | Not Reported | - |

| Bioavailability | Not Reported | - |

Note: The half-life of metabolites is often longer than that of the parent compound, leading to a longer detection window in biological samples.[3]

Experimental Protocols

The following sections describe standard methodologies used to study the pharmacokinetics and metabolism of synthetic cannabinoids. These protocols can be adapted for the investigation of this compound.

In Vitro Metabolism Studies Using Human Liver Microsomes (HLMs)

HLM studies are a common in vitro method to investigate the metabolic pathways of a drug candidate in a controlled environment.

Objective: To identify the primary metabolites of this compound and the cytochrome P450 (CYP) enzymes involved in its metabolism.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-generating system (to support CYP enzyme activity) at 37°C.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged, and the supernatant containing the parent drug and metabolites is collected and prepared for analysis.

-

Analysis: The samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

-

CYP Reaction Phenotyping (Optional): To identify the specific CYP enzymes responsible for metabolism, the incubation can be repeated in the presence of specific chemical inhibitors for different CYP isoforms or by using recombinant human CYP enzymes.

In Vivo Pharmacokinetic and Metabolism Studies in Animal Models (e.g., Rats)

Animal models are essential for understanding the in vivo pharmacokinetic profile and metabolic fate of a compound.

Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution) and identify the major in vivo metabolites of this compound in a living organism.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: A defined dose of this compound is administered to the rats, typically via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes to assess bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing via tail vein or other appropriate methods. Urine and feces are also collected over a specified period (e.g., 24 or 48 hours).

-

Sample Processing: Blood is processed to obtain plasma or serum. Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates and allow for the detection of Phase I metabolites.

-

Extraction: this compound and its metabolites are extracted from the biological matrices (plasma, urine) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis: The extracts are analyzed by a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites over time.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters using specialized software.

References

- 1. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

JWH-398: A Technical Guide to its Pharmacodynamics and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-398 is a synthetic cannabinoid of the naphthoylindole family that acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This document provides a comprehensive overview of the pharmacodynamics and physiological effects of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's binding affinity, functional potency, and its effects on physiological systems. The guide includes structured data tables for quantitative comparison, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this potent synthetic cannabinoid.

Introduction

This compound, --INVALID-LINK---methanone, is a synthetic cannabinoid receptor agonist that has been identified in various "herbal incense" products. Like other synthetic cannabinoids, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by interacting with the endocannabinoid system. However, this compound and similar synthetic cannabinoids often exhibit higher binding affinities and greater efficacy at cannabinoid receptors, leading to more profound and sometimes unpredictable physiological and psychoactive effects. Understanding the detailed pharmacodynamics of this compound is crucial for forensic analysis, clinical toxicology, and the development of potential therapeutic applications or countermeasures.

Pharmacodynamics

The primary mechanism of action for this compound is its agonistic activity at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

This compound demonstrates high affinity for both CB1 and CB2 receptors, with a slight selectivity for the CB1 receptor. The binding affinity is typically determined through competitive radioligand binding assays.

| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB2/CB1) |

| Ki (nM) | 2.3[1] | 2.8[1] | ~1.2 |

| Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors. |

Functional Potency

| Assay | CB1 Receptor | CB2 Receptor |

| EC50 (nM) | Data not available | Data not available |

| Intrinsic Activity | Full Agonist (presumed) | Full Agonist (presumed) |

| Table 2: Functional Potency of this compound at Human Cannabinoid Receptors. |

Signaling Pathways

Activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Additionally, G-protein activation can lead to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

Physiological Effects

The physiological effects of this compound are primarily mediated by its action on the central and peripheral nervous systems through CB1 and CB2 receptors, respectively. The in vivo effects of synthetic cannabinoids are often characterized by a "tetrad" of effects in rodents.

The Cannabinoid Tetrad

The classic cannabinoid tetrad consists of:

-

Hypothermia: A decrease in core body temperature.

-

Analgesia: A reduction in pain sensitivity.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Hypoactivity: A decrease in spontaneous locomotor activity.

| Physiological Effect | Observation in Rodent Models | Primary Receptor |

| Hypothermia | Dose-dependent decrease in body temperature | CB1 |

| Analgesia | Increased latency in nociceptive tests (e.g., tail-flick) | CB1 |

| Catalepsy | Immobility in the ring or bar test | CB1 |

| Hypoactivity | Reduced movement in an open field test | CB1 |

| Table 3: The Cannabinoid Tetrad of Effects. |

Other Physiological Effects

Beyond the tetrad, activation of cannabinoid receptors by this compound can lead to a range of other physiological effects, including cardiovascular and psychoactive effects.

-

Cardiovascular Effects: Tachycardia and hypertension have been reported with synthetic cannabinoid use.

-

Psychoactive Effects: In humans, these can range from euphoria and relaxation to anxiety, paranoia, and psychosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from the receptor.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[³H]CP55,940 (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, incubate a mixture of the cell membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP (Guanosine diphosphate).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP and varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., based on HTRF, FRET, or ELISA).

Procedure:

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence of forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a potent, full agonist at both CB1 and CB2 cannabinoid receptors with high binding affinity. Its pharmacological profile is characterized by the induction of the classic cannabinoid tetrad of effects in animal models, mediated primarily through CB1 receptor activation. The detailed experimental protocols provided herein offer a standardized approach for the in-depth characterization of this compound and other novel synthetic cannabinoids. A thorough understanding of the pharmacodynamics and physiological effects of these compounds is essential for the scientific and medical communities to address the public health challenges they present and to explore any potential therapeutic avenues. Further research is warranted to fully elucidate the specific functional potency and signaling pathways of this compound.

References

The Discovery and Scientific History of JWH-398: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-398, chemically identified as (4-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid of the naphthoylindole family. It was first synthesized in the laboratory of Professor John W. Huffman at Clemson University. This document provides a comprehensive technical overview of this compound, detailing its discovery, synthesis, and pharmacological characterization as a potent agonist for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Included are summaries of its binding affinity, detailed experimental protocols for its characterization, and visualizations of its synthesis and signaling pathways. This guide is intended to serve as a resource for researchers in the fields of cannabinoid pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Context

The synthesis of this compound is rooted in a broad academic research program led by John W. Huffman at Clemson University, which began in 1984.[1] This research, funded by the National Institute on Drug Abuse (NIDA), aimed to develop potent and selective ligands for the cannabinoid receptors to explore the structure-activity relationships (SAR) of the endocannabinoid system.[1] Over two decades, Huffman's team synthesized over 400 novel cannabinoid compounds, each designated with the "JWH" prefix.[1]

This compound is a member of the naphthoylindole class of synthetic cannabinoids and is structurally related to the potent CB1 agonist JWH-018. The primary goal of this research was to create molecular probes to better understand cannabinoid receptor function, which could lead to the development of new therapeutic agents.[1]

In 2009, this compound was identified as a psychoactive component in several "herbal incense" products, such as "Spice" and "K2," which were being sold as alternatives to marijuana.[2] This transition from a laboratory research chemical to a compound of abuse highlights the challenges in the field of cannabinoid research. Due to its high potential for abuse and lack of accepted medical use, this compound is classified as a Schedule I controlled substance in the United States and is controlled in many other countries.[3]

Chemical Synthesis

The synthesis of this compound follows a general procedure for the preparation of 1-alkyl-3-(1-naphthoyl)indoles. The process involves two main steps: the acylation of indole followed by N-alkylation. A plausible synthetic route, based on established methods for this class of compounds, is detailed below.

General Synthetic Protocol

A likely synthetic pathway for this compound involves a Friedel-Crafts acylation of 1-pentylindole with 4-chloro-1-naphthoyl chloride. An alternative, and commonly used, method is the reaction of an indolyl Grignard reagent with the acid chloride.

Step 1: Preparation of 1-Pentylindole Indole is N-alkylated using a suitable alkylating agent, such as 1-bromopentane, in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Acylation of 1-Pentylindole The 1-pentylindole is then acylated at the 3-position. This can be achieved by first preparing the indolyl Grignard reagent by reacting 1-pentylindole with a Grignard reagent such as ethylmagnesium bromide. This is then followed by the addition of 4-chloro-1-naphthoyl chloride in an anhydrous solvent like tetrahydrofuran (THF).

Pharmacological Data

This compound is a potent agonist at both the CB1 and CB2 cannabinoid receptors, with a slight selectivity for the CB1 receptor.[2][4] The primary quantitative data available for this compound is its binding affinity (Ki) for these receptors, as determined by radioligand binding assays.

Receptor Binding Affinities

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | CB1 Receptor K_i_ (nM) | CB2 Receptor K_i_ (nM) |

| This compound | 2.3 ± 0.1 | 2.8 ± 0.2 |

| JWH-018 | 9.0 ± 5.0 | 2.94 ± 2.65 |

| JWH-387 | 1.2 ± 0.1 | 1.1 ± 0.1 |

| JWH-412 | 7.2 ± 0.5 | 3.2 ± 0.5 |

Data for this compound, JWH-387, and JWH-412 are from the same study. JWH-018 data is provided for comparison.[5]

Experimental Protocols

The following are detailed, representative protocols for the pharmacological characterization of a novel cannabinoid ligand like this compound. These are based on standard methods used in the field.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the cannabinoid receptors.

-

Materials:

-

Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test compound: this compound.

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]CP-55,940 (e.g., 0.5 nM).

-

A range of concentrations of the test compound (this compound) are added to compete for binding.

-

To determine non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled cannabinoid (e.g., WIN 55,212-2).

-

The reaction mixture is incubated at 30°C for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the cannabinoid receptors. This provides information on the compound's efficacy (Emax) and potency (EC₅₀).

-

Materials:

-

Cell membranes from HEK-293 cells expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

-

Procedure:

-

Cell membranes (5-10 µg protein) are pre-incubated with GDP (e.g., 20 µM) in assay buffer.

-

A range of concentrations of the test compound (this compound) and a fixed concentration of [³⁵S]GTPγS (e.g., 100 pM) are added.

-

Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The reaction mixture is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding).

-

Mouse Tetrad Assay

This is a series of in vivo tests in mice used to characterize the cannabimimetic effects of a compound. The four components of the tetrad are: hypothermia (decreased body temperature), analgesia (reduced pain sensation), catalepsy (immobility), and hypolocomotion (decreased spontaneous movement).

-

Animals: Male ICR or C57BL/6 mice.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., ethanol, emulphor, and saline) and administered via intraperitoneal (i.p.) injection.

-

Procedure:

-

Hypolocomotion: Mice are placed in an open-field activity chamber, and their movement is tracked by automated photobeam breaks for a set period (e.g., 10-30 minutes).

-

Catalepsy: The mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded (up to a cutoff time, e.g., 60 seconds).

-

Analgesia (Tail-flick test): A focused beam of radiant heat is applied to the mouse's tail, and the latency to flick the tail away is measured.

-

Hypothermia: The core body temperature is measured using a rectal probe.

-

-

Data Analysis:

-

Dose-response curves are generated for each of the four effects.

-

The ED₅₀ (the dose that produces 50% of the maximal effect) is calculated for each measure.

-

Visualizations

Synthetic Pathway of this compound

Caption: Plausible two-step synthesis of this compound.

Cannabinoid Receptor Signaling Pathway

Caption: this compound signaling via G-protein coupled receptors.

Experimental Workflow for Pharmacological Characterization

References

JWH-398: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Cannabinoid JWH-398, including its Chemical Identity, Receptor Affinity, and Presumed Biological Activity.

This technical guide provides a comprehensive overview of the synthetic cannabinoid this compound for researchers, scientists, and drug development professionals. The document details its chemical properties, including its IUPAC name and CAS number, and summarizes available data on its interaction with cannabinoid receptors. Furthermore, it outlines relevant experimental protocols and the presumed signaling pathways activated by this compound.

Chemical Identification

This compound is a synthetic cannabinoid of the naphthoylindole family.

| Identifier | Value |

| IUPAC Name | (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone |

| CAS Number | 1292765-18-4 |

Quantitative Data: Receptor Binding Affinity

This compound is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding affinity of this compound to these receptors is characterized by its Ki value, which represents the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| CB1 | 2.3 |

| CB2 | 2.8 |

Note: As of the latest available data, specific EC50/IC50 values from functional assays and detailed pharmacokinetic data for this compound are not widely published in the public domain. Researchers are encouraged to determine these parameters experimentally.

Presumed Signaling Pathways

As a potent agonist of both CB1 and CB2 receptors, this compound is presumed to activate the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs). These pathways are primarily mediated by the Gi/o family of G-proteins.[1][2][3]

Upon binding of this compound, the activated CB1 or CB2 receptor is expected to initiate the following intracellular events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1][3]

-

Modulation of Ion Channels: Activation of CB1 receptors, in particular, can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[2]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can stimulate various MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in regulating gene expression and cellular processes like proliferation and apoptosis.[1][3]

The following diagram illustrates the general signaling pathway for cannabinoid receptor agonists like this compound.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established procedures for synthetic cannabinoids and can be adapted for specific research needs.

Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a competitive radioligand binding assay.

Workflow Diagram:

References

JWH-398: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of JWH-398, a synthetic cannabinoid of significant interest in forensic and pharmacological research. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation for in vitro and in vivo studies, and the preparation of reference standards. This document compiles available quantitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Data: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative solubility data for this compound and several of its isomers and metabolites in common organic solvents. This data provides a baseline for solvent selection in experimental procedures.

| Compound | Solvent | Solubility (mg/mL) |

| This compound | Dimethylformamide (DMF) | 5[1] |

| Dimethyl sulfoxide (DMSO) | 5[1] | |

| Ethanol | 30[1] | |

| Methanol | 5[1] | |

| This compound 5-chloronaphthyl isomer | Dimethyl sulfoxide (DMSO) | ~1.5[2] |

| Methanol | ~2[2] | |

| This compound 2-chloronaphthyl isomer | Dimethyl sulfoxide (DMSO) | ~1.5[3] |

| Methanol | ~2[3] | |

| This compound N-(5-hydroxypentyl) metabolite | Dimethylformamide (DMF) | 20[4] |

| Dimethyl sulfoxide (DMSO) | 25[4] | |

| Ethanol | 15[4] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5] While specific experimental details for the generation of the data in the table above are not publicly available, the following is a detailed, generalized protocol that can be adapted for the determination of this compound solubility in various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid, purity ≥98%)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of crystalline this compound to a glass vial. The exact amount should be more than what is expected to dissolve to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved this compound has reached a plateau. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Data Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in mg/mL.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides foundational knowledge for researchers working with this compound. Adherence to rigorous experimental protocols is essential for generating accurate and reproducible solubility data, which is a cornerstone of reliable scientific research and drug development.

References

JWH-398 Analytical Reference Standard: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-398 is a synthetic cannabinoid of the naphthoylindole family, recognized for its potent agonist activity at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). As a compound of significant interest in pharmacological research and forensic analysis, a comprehensive understanding of its chemical properties, synthesis, and biological interactions is crucial. This technical guide provides an in-depth overview of the this compound analytical reference standard, including its physicochemical characteristics, detailed experimental protocols for its analysis, and insights into its mechanism of action and metabolic fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a convenient reference for researchers.

| Property | Value |

| Chemical Name | (4-chloronaphthalen-1-yl)(1-pentylindol-3-yl)methanone |

| CAS Number | 1292765-18-4 |

| Molecular Formula | C24H22ClNO |

| Molecular Weight | 375.89 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF, DMSO, ethanol, and methanol |

| Purity | ≥98% |

| Storage Temperature | -20°C |

Pharmacological Data

This compound is a high-affinity ligand for both CB1 and CB2 receptors, exhibiting potent agonist activity. The binding affinities (Ki) are summarized in the following table.

| Receptor | Ki (nM) |

| CB1 | 2.3 |

| CB2 | 2.8 |

Synthesis and Purification

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Purification

Purification of the final product is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions can be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the identification and quantification of this compound in various matrices. Below are detailed protocols for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cannabinoids.

Sample Preparation (for herbal mixtures):

-

Weigh approximately 10 mg of the homogenized herbal material into a glass vial.

-

Add 1 mL of methanol and vortex for 1 minute.

-

Sonicate for 10 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for analysis.

GC-MS Parameters:

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-550 m/z |

Logical Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection of this compound and its metabolites, particularly in biological matrices.

Sample Preparation (for urine):

-

To 1 mL of urine, add an internal standard (e.g., this compound-d5).

-

Add 10 µL of β-glucuronidase and incubate at 65°C for 1 hour to deconjugate metabolites.

-

Perform a liquid-liquid extraction with 3 mL of a hexane:ethyl acetate (9:1) mixture.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 50% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions to be optimized) |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an agonist at CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein (Gi/o).

CB1/CB2 Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.

Upon binding of this compound, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Metabolism

This compound undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. The major metabolic transformations involve hydroxylation of the N-pentyl chain and the naphthoyl ring, as well as carboxylation of the pentyl chain.

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound.

The primary metabolites, such as the N-(5-hydroxypentyl) metabolite, are often pharmacologically active and can be further metabolized or conjugated with glucuronic acid for excretion in the urine.

Conclusion

This technical guide provides a comprehensive overview of the this compound analytical reference standard, intended to support the research and analytical needs of scientists and professionals in the field. The provided data and protocols serve as a valuable resource for the accurate identification, quantification, and pharmacological investigation of this potent synthetic cannabinoid. As research in this area continues to evolve, a thorough understanding of such compounds remains paramount for both scientific advancement and public health.

Methodological & Application

Forensic Identification of JWH-398: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-398 is a synthetic cannabinoid of the naphthoylindole family, structurally related to other JWH compounds like JWH-018.[1][2] As a potent agonist of the cannabinoid receptors CB1 and CB2, it mimics the psychoactive effects of Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis.[3][4] The clandestine nature of its production and distribution necessitates robust and reliable analytical methods for its identification in both seized materials and biological specimens for forensic and clinical purposes.[3][5] This document provides detailed application notes and protocols for the forensic identification of this compound using common analytical techniques.

This compound, chemically known as (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, has been classified as a Schedule I controlled substance in the United States and is regulated in many other countries.[1][6][7][8] Its detection is crucial for law enforcement, forensic toxicology, and in the context of driving under the influence of drugs (DUID) investigations.

Analytical Methods Overview

A variety of analytical techniques can be employed for the identification and quantification of this compound. The most common and reliable methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile compounds.[5][9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.[1][2][6][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, aiding in the unambiguous identification of the compound, especially for positional isomers.[11][12]

-

Infrared (IR) Spectroscopy: Can be used for the characterization of the functional groups present in the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for the forensic identification of this compound using GC-MS and LC-MS/MS.

Table 1: GC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 318 | [9] |

| Product Ions (m/z) | 189, 23 | [9] |

Note: Derivatization with an agent like BSTFA may be necessary to improve chromatographic performance for some synthetic cannabinoids, though not always explicitly required for this compound.[9]

Table 2: LC-MS/MS Parameters for this compound and its Metabolites in Urine

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| This compound | 376.1 | 214.1 | 186.1 | This is a representative value, specific parameters can vary. |

| This compound N-(5-hydroxypentyl) metabolite | 392.1 | 214.1 | 186.1 | [8] |

| This compound N-pentanoic acid metabolite | 406.1 | 214.1 | 186.1 | [8] |

Note: The values in Table 2 are illustrative and may need to be optimized based on the specific instrument and analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Herbal Mixtures

1. Sample Preparation:

-

Homogenize a representative sample of the herbal material (50-100 mg).[9]

-

Perform an extraction using a suitable organic solvent. An acid/base extraction can enhance selectivity.[9]

-

Acidify the sample with deionized water and a few drops of 10% hydrochloric acid.

-

Add 1 mL of a solvent mixture (e.g., 95% methylene chloride/5% isopropanol v/v) and mix thoroughly.

-

Centrifuge the sample and collect the bottom organic layer.

-

To the remaining aqueous layer, add a few drops of concentrated ammonium hydroxide and re-extract with the solvent mixture.

-

Combine the organic extracts.

-

-

The combined extract can be concentrated under a stream of nitrogen if necessary and then reconstituted in a suitable solvent for GC-MS analysis.[9]

2. GC-MS Instrumental Conditions:

-

Gas Chromatograph: Agilent 7890A GC System (or equivalent).

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent).[9]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[9]

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Urine

1. Sample Preparation:

-

To 200 µL of urine, add an internal standard.[6]

-

Perform enzymatic hydrolysis to deconjugate glucuronidated metabolites. Add β-glucuronidase and incubate at an appropriate temperature (e.g., 55 °C) for a set time (e.g., 2 hours).[1][6]

-

Precipitate proteins by adding a solvent like acetonitrile, vortex, and centrifuge.[1][6]

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

For LLE, elute the analytes with a solvent like ethyl acetate.[6]

-

-

Evaporate the solvent to dryness under a stream of nitrogen.[6]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

2. LC-MS/MS Instrumental Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).

-

Mass Spectrometer: SCIEX QTRAP 5500 (or equivalent).[6]

-

Column: A reverse-phase column such as a C18 or Phenyl-Hexyl column.

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Protocol 3: NMR Spectroscopic Analysis of this compound

1. Sample Preparation:

-

For pure or seized powder samples, dissolve 1-5 mg of the substance in a deuterated solvent such as chloroform-d (CDCl3).[11]

-

For herbal mixtures, extract approximately 50 mg of the material with about 1 mL of CDCl3 by vortexing for one minute.[11]

-

Transfer the solution to an NMR tube.

2. NMR Instrumental Conditions:

-

Spectrometer: Bruker Avance 400 MHz NMR spectrometer (or equivalent).

-

Experiments:

-

1H NMR: To identify the proton environments in the molecule.

-

13C NMR: To identify the carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the structure.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The chemical shifts can be referenced to the residual solvent peak.[11]

Visualization of Workflows and Pathways

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound exert their effects by acting as agonists at cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the periphery. The following diagram illustrates the general signaling pathway initiated by cannabinoid receptor activation.

Caption: Generalized Cannabinoid Receptor Signaling Pathway.

Forensic Analysis Workflow for this compound

The logical workflow for the forensic identification of this compound in a submitted sample is depicted below. This process ensures a confirmed and defensible analytical result.

References

- 1. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings | Office of Justice Programs [ojp.gov]

- 4. Separation and structural characterization of the new synthetic cannabinoid JWH-018 cyclohexyl methyl derivative "NE-CHMIMO" using flash chromatography, GC-MS, IR and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C24H22ClNO | CID 57458928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. agilent.com [agilent.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. digitalcommons.molloy.edu [digitalcommons.molloy.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of JWH-398 in Urine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-398 is a synthetic cannabinoid of the naphthoylindole class that has been identified as an adulterant in herbal products.[1] As a potent agonist of both the central CB1 and peripheral CB2 receptors, its abuse poses a significant public health concern, necessitating reliable methods for its detection in biological matrices.[2][3] Like many synthetic cannabinoids, this compound is extensively metabolized in the human body, with the parent compound rarely being excreted in urine.[4][5] Therefore, sensitive and specific analytical methods targeting its major metabolites are crucial for confirming exposure. The primary routes of metabolism for this compound involve hydroxylation of the N-alkyl pentyl chain and subsequent oxidation to a carboxylic acid.[2] Consequently, the N-(5-hydroxypentyl) and N-pentanoic acid metabolites are the primary targets for urinary analysis.

This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific detection and quantification of this compound and its major metabolites in human urine. The methodology is based on established protocols for the analysis of synthetic cannabinoids and their metabolites.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites. These values are based on a comprehensive method developed for the simultaneous quantification of multiple synthetic cannabinoids.[4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (µg/L) | Lower Limit of Quantification (LLOQ) (µg/L) | Upper Limit of Quantification (ULOQ) (µg/L) |

| This compound | 376.1 | 189.0 | 0.1 - 1.0 | 0.1 - 1.0 | 50 - 100 |

| This compound N-(5-hydroxypentyl) metabolite | 392.1 | 189.0 | 0.1 - 1.0 | 0.1 - 1.0 | 50 - 100 |

| This compound N-pentanoic acid metabolite | 406.1 | 189.0 | 0.1 - 1.0 | 0.1 - 1.0 | 50 - 100 |

Note: The precursor and product ions are inferred based on the molecular weight of the compounds and the characteristic fragmentation of the 4-chloronaphthoyl moiety (m/z 189.0).[3][6][7] The LOD, LLOQ, and ULOQ values are based on a validated method for a large panel of synthetic cannabinoids, including this compound.[4]

Experimental Protocols

This section details the complete workflow for the analysis of this compound and its metabolites in urine, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

This compound, this compound N-(5-hydroxypentyl) metabolite, and this compound N-pentanoic acid metabolite analytical standards

-

Deuterated internal standards (e.g., this compound-d5 N-(5-hydroxypentyl) metabolite)[2]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

β-glucuronidase (from E. coli)

-

Phosphate buffer (pH 6.8)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Ultrapure water

Sample Preparation

-

Urine Sample Collection: Collect random urine specimens in sterile containers.[4]

-

Enzymatic Hydrolysis:

-

To 1 mL of urine, add 50 µL of an internal standard solution.

-

Add 1 mL of phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the mixture and incubate at 40°C for 3 hours to deconjugate the glucuronidated metabolites.[4]

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under a stream of nitrogen for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[4]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

Time (min) % B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 376.1 189.0 25 - 35 This compound N-(5-hydroxypentyl) metabolite 392.1 189.0 25 - 35 | this compound N-pentanoic acid metabolite | 406.1 | 189.0 | 25 - 35 |

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

-

Collision energy should be optimized for the specific instrument used. The values provided are a general guideline.

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS detection of this compound in urine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. JWH 398 N-(5-hydroxypentyl) metabolite-d5 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JWH 398 N-(4-hydroxypentyl) metabolite | C24H22ClNO2 | CID 91730331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

Application Notes and Protocols for the GC-MS Analysis of JWH-398 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of the synthetic cannabinoid JWH-398 and its primary metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for the analysis of similar synthetic cannabinoids and can be adapted for specific laboratory requirements.

Introduction

This compound, (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a potent synthetic cannabinoid that has been identified in herbal incense products. Like other JWH-series compounds, it is extensively metabolized in the body, primarily through hydroxylation and carboxylation, before excretion. Accurate and reliable analytical methods are crucial for forensic toxicology, clinical diagnostics, and research purposes to detect and quantify this compound and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity and specificity.

Metabolic Pathway of this compound

The primary metabolic pathways for this compound are predicted to be hydroxylation of the pentyl side chain, indole ring, and naphthyl ring, as well as carboxylation of the pentyl side chain. These metabolic transformations increase the polarity of the parent compound, facilitating its excretion from the body.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols describe the sample preparation and GC-MS analysis for this compound and its metabolites in urine.

Sample Preparation: Hydrolysis and Liquid-Liquid Extraction

Since many metabolites are excreted as glucuronide conjugates, a hydrolysis step is necessary to cleave the conjugate and allow for the extraction of the free metabolites.

Reagents and Materials:

-

β-glucuronidase (from Helix pomatia or equivalent)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Hexane

-

Ethyl acetate

-